2-Morpholino-5-nitrobenzonitrile

Overview

Description

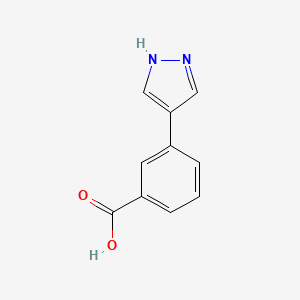

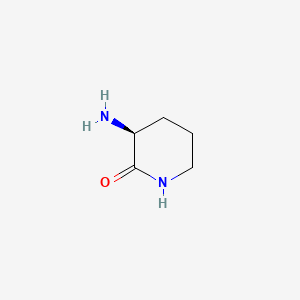

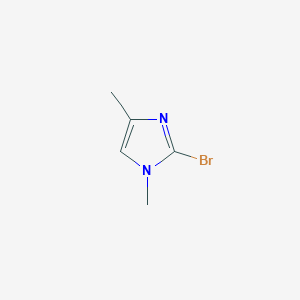

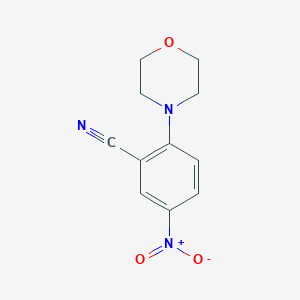

2-Morpholino-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Gefitinib

2-Morpholino-5-nitrobenzonitrile plays a role in the synthesis of Gefitinib, a drug used for the treatment of non-small-cell lung cancer. The compound undergoes transformation in the presence of DMF and phosphoric chloride to create a key intermediate in the synthesis of Gefitinib, demonstrating its utility in pharmaceutical synthesis (Jin et al., 2005).

Chemical Reactions and Mechanisms

The compound's reactivity in alkaline hydrolysis of nitriles and amides has been studied. It participates in reactions where rate coefficients and activation parameters are measured, offering insights into chemical reaction mechanisms and the influence of substituents and structures on reaction rates (Bowden et al., 1997).

Formation of Benzofuran and 2H-Chromene Structures

In a novel synthesis approach, this compound is involved in the formation of benzofuran and 2H-chromene structures. This demonstrates its application in creating complex organic structures, highlighting its versatility in organic synthesis (Ukhin et al., 1996).

Anodic Oxidation Studies

Studies on the anodic oxidation of 2-nitrobenzenesulfenamides, which include derivatives of morpholine, reveal insights into electrochemical processes. This research helps understand the electrochemical behavior of morpholino derivatives, relevant in fields like electrochemistry and materials science (Sayo et al., 1983).

Synthesis of 8-Amino-2-methyl-3,4-dihydroisoquinolin-1-one

The compound has been utilized in the synthesis of complex organic molecules like 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. This illustrates its role in facilitating the formation of heterocyclic compounds, which are crucial in various chemical and pharmaceutical applications (Glossop, 2007).

Mechanism of Action

Target of Action

2-Morpholino-5-nitrobenzonitrile is a type of morpholino oligomer . Morpholino oligomers are uncharged molecules that bind to complementary sequences of RNA . They are specific, soluble, non-toxic, stable, and effective antisense reagents . They are very versatile, targeting a wide range of RNA targets .

Mode of Action

Morpholinos have different effects depending on the sort of target they bind . They can block ribosome assembly and stop translation of a protein from an mRNA . They can also bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing .

Biochemical Pathways

Morpholinos in general can inhibit the maturation and activity of mirna , which plays a crucial role in various biochemical pathways.

Pharmacokinetics

Morpholinos are known to freely diffuse between the cytosol and nuclear compartments once introduced into cells . They are also known to be stable and non-toxic .

Result of Action

Morpholinos in general can prevent a particular protein from being made in an organism or cell culture . They can also cause a range of different outcomes beyond simple gene knockdowns .

Action Environment

Morpholinos are known to be stable and non-toxic , suggesting that they may be robust to various environmental conditions.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Morpholino-5-nitrobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cell-penetrating peptides (CPPs) which facilitate its intracellular delivery . These interactions are crucial for its function in biochemical assays and research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain genes and proteins, thereby altering cellular responses . This compound is also known to affect the uptake and toxicity of morpholino oligomers in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to participate in nucleophilic substitution reactions, which are essential for its biochemical activity . These interactions are critical for understanding its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies are essential to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Research has shown that there are threshold effects, and it is crucial to determine the optimal dosage for therapeutic applications . Understanding these dosage effects is vital for its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in which it participates . Detailed studies on its metabolic pathways are necessary to elucidate its role in metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins that determine its localization and accumulation . These factors influence its bioavailability and efficacy in biochemical assays and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

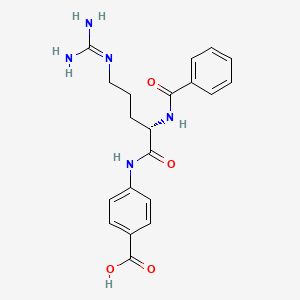

2-morpholin-4-yl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMGFZRJYLSGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428638 | |

| Record name | 2-Morpholino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78252-11-6 | |

| Record name | 2-Morpholino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)